N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC15199703
Molecular Formula: C21H17N3O4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O4 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H17N3O4/c1-27-16-8-6-14(7-9-16)13-24-19(10-11-22-24)23-20(25)17-12-15-4-2-3-5-18(15)28-21(17)26/h2-12H,13H2,1H3,(H,23,25) |
| Standard InChI Key | WZRPGPQEYBAZSU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a pyrazole ring with a chromene structure. This compound has garnered significant attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C21H17N3O4, and it has a molecular weight of approximately 375.4 g/mol.
Synthesis Methods
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These steps may include the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized to yield the pyrazole ring. The chromene moiety is introduced through a reaction with 4-hydroxycoumarin under acidic conditions, followed by amide coupling to form the carboxamide group.
Biological Activities and Potential Applications
Research indicates that compounds similar to N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The methoxy group on the benzyl moiety may contribute to these activities by influencing the compound's interaction with biological targets.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Anticancer | Cancer therapy |
| Antimicrobial | Infection treatment |
Interaction Studies and Mechanisms of Action
Interaction studies involving N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide focus on its binding affinity and specificity towards various biological targets. Techniques such as molecular docking are employed to understand the therapeutic potential and safety profile of this compound.
Comparison with Related Compounds
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide shares structural features with several related compounds, including:
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N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide: Contains a naphthalene moiety, which may confer different biological activity due to structural variation.
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6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide: Features a chlorine substitution, which may enhance certain properties.
| Related Compound | Key Features |
|---|---|
| N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide | Naphthalene moiety |
| 6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide | Chlorine substitution |
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